![molecular formula C20H21NO2S B5608444 methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step organic reactions, which may include condensation, chlorination, and esterification reactions, as seen in the synthesis of related indole derivatives and esters. For instance, the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involves condensation, chlorination, and esterification, which could resemble the synthetic pathway for the target molecule (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The crystal structures of related compounds have been determined by X-ray single-crystal diffraction, showcasing the molecular geometry, stereochemistry, and intermolecular interactions, such as hydrogen bonding. For example, the structural elucidation of similar indole-based compounds provides insights into the spatial arrangement and potential functional implications of the target compound (Li, Wen-ming et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can lead to a variety of products depending on the reactants and conditions employed. For instance, the reaction of indole derivatives with nucleophilic reagents can result in substitution reactions, producing novel compounds with potentially diverse biological activities (S. Kisaki et al., 1974).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[7-methyl-3-(4-methylphenyl)sulfanyl-1H-indol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-13-7-9-15(10-8-13)24-20-16-6-4-5-14(2)19(16)21-17(20)11-12-18(22)23-3/h4-10,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOODHMUGSNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C(C=CC=C32)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

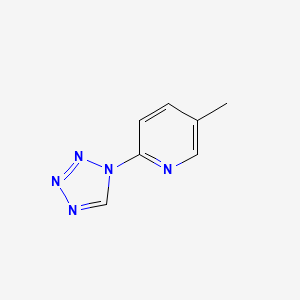
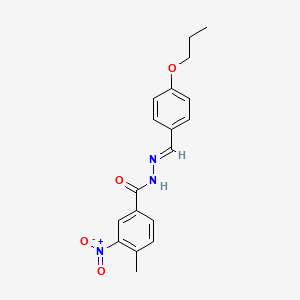
![ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5608369.png)
![2-[(3-bromobenzyl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5608384.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5608386.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)
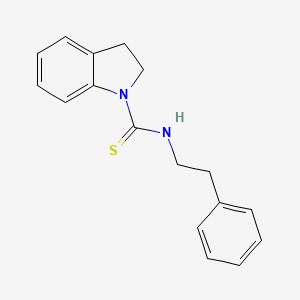
![(1S*,5R*)-3-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
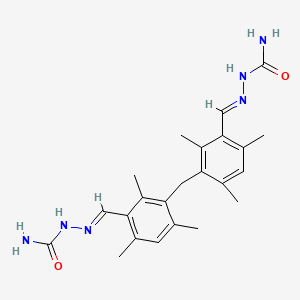
![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)


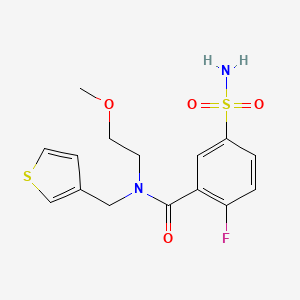
![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)